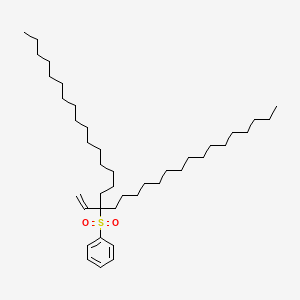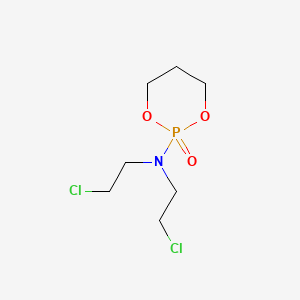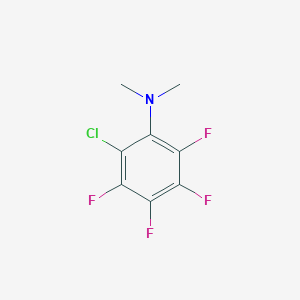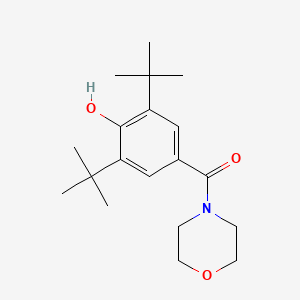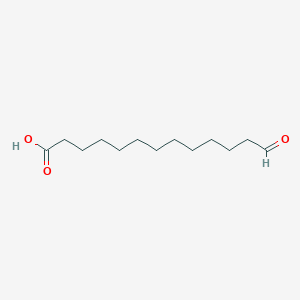
Tridecanoic acid, 13-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tridecanoic acid, 13-oxo-, also known as 3-oxotridecanoic acid, is an organic compound with the molecular formula C13H24O3. It is a derivative of tridecanoic acid, characterized by the presence of a keto group at the 13th carbon position. This compound is part of the long-chain fatty acids family and is known for its various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tridecanoic acid, 13-oxo-, can be achieved through several methods. One common laboratory preparation involves the oxidation of 1-tetradecene using permanganate. The reaction conditions typically include the use of a strong oxidizing agent such as potassium permanganate in an aqueous medium .
Industrial Production Methods: Industrial production of tridecanoic acid, 13-oxo-, may involve more efficient and scalable methods, such as catalytic oxidation processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: Tridecanoic acid, 13-oxo-, undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce higher oxidation state products.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming tridecanol derivatives.
Substitution: The keto group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: Higher oxidation state acids.
Reduction: Tridecanol derivatives.
Substitution: Various substituted tridecanoic acid derivatives.
Applications De Recherche Scientifique
Tridecanoic acid, 13-oxo-, has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in gas chromatography for quantifying fatty acids in various samples.
Biology: Studied for its antimicrobial properties, particularly against plant and human pathogenic organisms.
Medicine: Potential use in developing antimicrobial agents and studying lipid metabolism.
Industry: Utilized in the synthesis of silver nanoparticles, which have enhanced antimicrobial efficacy.
Mécanisme D'action
The mechanism of action of tridecanoic acid, 13-oxo-, involves its interaction with molecular targets such as phospholipase A2. This enzyme catalyzes the hydrolysis of phospholipids, releasing arachidonic acid and glycerophospholipids, which serve as precursors for signal molecules . The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes.
Comparaison Avec Des Composés Similaires
Tridecanoic acid: A saturated fatty acid with the formula CH3(CH2)11CO2H.
3-Hydroxytridecanoic acid: A derivative with a hydroxyl group at the 3rd carbon position.
13-Hydroxytridecanoic acid: A derivative with a hydroxyl group at the 13th carbon position.
Uniqueness: Tridecanoic acid, 13-oxo-, is unique due to the presence of the keto group at the 13th carbon position, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other tridecanoic acid derivatives and contributes to its specific applications in research and industry.
Propriétés
IUPAC Name |
13-oxotridecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3/c14-12-10-8-6-4-2-1-3-5-7-9-11-13(15)16/h12H,1-11H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJBSGNVRUEBDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC=O)CCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443770 |
Source


|
| Record name | Tridecanoic acid, 13-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65157-88-2 |
Source


|
| Record name | Tridecanoic acid, 13-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
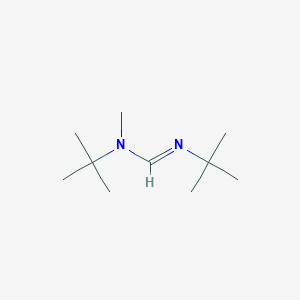
![1,1'-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane)](/img/structure/B14500461.png)
![Methanesulfonamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B14500478.png)
![N-[(Benzyloxy)carbonyl]-L-valyl-D-valine](/img/structure/B14500481.png)


![3-[Phenyl(phenylsulfanyl)amino]propanenitrile](/img/structure/B14500496.png)

